molecular formula C6H11N3O2S B1453636 1-Isopropyl-1H-pyrazole-4-sulfonamide CAS No. 1248262-23-8

1-Isopropyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1453636
CAS No.: 1248262-23-8
M. Wt: 189.24 g/mol
InChI Key: OSIPVHZWWAFMCK-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Isopropyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as succinate dehydrogenase (SDH). The interaction with SDH suggests that this compound may act as an inhibitor, affecting the enzyme’s activity and subsequently influencing metabolic pathways . Additionally, the compound’s sulfonamide group is known for its ability to form hydrogen bonds with amino acid residues in proteins, which can further modulate protein function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. Studies have shown that this compound exhibits antiproliferative activities against various cancer cell lines, including HeLa and C6 cells . The compound’s ability to inhibit cell proliferation suggests its potential as an anticancer agent. Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SDH can lead to alterations in the tricarboxylic acid (TCA) cycle, affecting cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of SDH, an enzyme crucial for the TCA cycle . By binding to the active site of SDH, this compound disrupts the enzyme’s function, leading to a decrease in cellular respiration and energy production. Additionally, the compound’s sulfonamide group can form hydrogen bonds with specific amino acid residues, stabilizing the enzyme-inhibitor complex and enhancing its inhibitory effect . This interaction can also lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of SDH activity, resulting in persistent alterations in cellular metabolism and function . These findings highlight the importance of considering temporal factors when evaluating the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit SDH activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of determining the optimal dosage range for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with SDH . By inhibiting SDH, the compound disrupts the TCA cycle, leading to alterations in metabolic flux and metabolite levels. This disruption can affect the overall energy balance within cells, influencing various metabolic processes . Additionally, the compound’s interaction with other enzymes and cofactors may further modulate metabolic pathways, contributing to its diverse biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound’s sulfonamide group facilitates its binding to specific transporters, enabling its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its inhibitory effects on SDH . This targeted distribution enhances the compound’s efficacy and specificity in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have shown that the compound predominantly localizes to the mitochondria, where it interacts with SDH and other mitochondrial enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The accumulation of this compound in the mitochondria allows it to effectively modulate mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-pyrazole-4-sulfonamide typically involves the reaction of isopropyl hydrazine with a sulfonyl chloride derivative. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound often employs eco-friendly catalysts and optimized reaction conditions to enhance yield and reduce environmental impact. For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-Isopropyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-sulfonamide
  • 1-Methyl-1H-pyrazole-4-sulfonamide
  • 1-Benzyl-1H-pyrazole-4-sulfonamide

Comparison: 1-Isopropyl-1H-pyrazole-4-sulfonamide is unique due to its isopropyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-propan-2-ylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIPVHZWWAFMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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